CPI-455

Structure-Activity Relationship Enzymatic Assay KDM5A

CPI-455 (CAS 1628208-23-0) is a synthetic small-molecule inhibitor of the KDM5 (JARID1) family of histone lysine demethylases. It acts as a pan-inhibitor, potently targeting KDM5A, KDM5B, and KDM5C with a reported half-maximal inhibitory concentration (IC50) of 10 nM for full-length KDM5A in enzymatic assays.

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
Cat. No. B15607851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-455
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3
InChIKeyVGXRQCOVGLGFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPI-455: A Potent Pan-KDM5 Histone Demethylase Inhibitor for Drug-Tolerant Persister Cancer Cell Research


CPI-455 (CAS 1628208-23-0) is a synthetic small-molecule inhibitor of the KDM5 (JARID1) family of histone lysine demethylases [1]. It acts as a pan-inhibitor, potently targeting KDM5A, KDM5B, and KDM5C with a reported half-maximal inhibitory concentration (IC50) of 10 nM for full-length KDM5A in enzymatic assays [2]. Its discovery and characterization were pivotal in demonstrating the role of KDM5 enzymes in maintaining drug-tolerant persister (DTP) cancer cells, a subpopulation linked to therapeutic relapse [1].

Why CPI-455 Cannot Be Simply Replaced by Another Pan-KDM5 Inhibitor


The substitution of CPI-455 with another in-class compound, such as CPI-4203, PBIT, KDM5-C70, KDOAM-25, or KDM5A-IN-50, is not biochemically or phenotypically equivalent. CPI-455's differentiation lies in a specific combination of high pan-KDM5 potency, exceptional selectivity over other KDM families, and a uniquely validated functional effect on drug-tolerant persister (DTP) reduction, which is not a guaranteed outcome of all KDM5 inhibitors [1]. The structure-activity relationship (SAR) between CPI-455 and its close analog CPI-4203 demonstrates that subtle molecular changes result in a ~25-fold difference in target potency, leading to vastly different cellular efficacies . The quantitative evidence below details why CPI-455 remains a distinct and preferred chemical probe for specific research applications.

Quantitative Evidence for CPI-455's Superiority Over Its Closest Analogs and Alternatives


CPI-455 vs. CPI-4203: A 25-Fold Gain in Biochemical Potency Through Structural Optimization

CPI-455 emerged from an optimization campaign of a pan-KDM5 inhibitor series. A direct structural analog, CPI-4203, exhibits an IC50 of 250 nM for full-length KDM5A. Through key molecular modifications, CPI-455 achieves an IC50 of 10 nM, representing a 25-fold improvement in target potency [1]. This quantifiable enhancement is critical for achieving robust cellular target engagement at lower, more selective concentrations.

Structure-Activity Relationship Enzymatic Assay KDM5A

CPI-455 vs. PBIT and GSK-J1: Unmatched Selectivity Profile for the KDM5 Family

CPI-455 demonstrates >200-fold selectivity for KDM5A over KDM4C, and >770-fold selectivity over KDM7B, with no measurable inhibition of KDM2B, KDM3B, or KDM6A at tested concentrations [1]. In contrast, the earlier tool compound PBIT is a pan-JmjC inhibitor with micromolar potency (IC50: ~3-6 µM) and limited selectivity , while GSK-J1 is primarily a KDM6 inhibitor with some KDM5 cross-reactivity [2]. This class-leading selectivity makes CPI-455 a more definitive probe for KDM5-specific biology.

Selectivity Histone Demethylase Chemical Probe

CPI-455 vs. KDM5-C70 and KDM5A-IN-50: Superior Enzymatic Potency Enables Lower Effective Concentration

While newer pan-KDM5 inhibitors have been developed, CPI-455 maintains a distinct potency advantage. KDM5-C70 (GS-5801) is reported to have IC50 values of 300 nM, 300 nM, and 580 nM for KDM5A, KDM5B, and KDM5C, respectively . KDM5A-IN-50 shows IC50 values of 45 nM, 56 nM, and 55 nM for the same targets . CPI-455 is more potent, with IC50 values of 10 nM, 3 nM, and 14 nM, representing a 15- to 30-fold improvement over KDM5-C70 and a 4- to 14-fold improvement over KDM5A-IN-50 [1]. This superior potency allows for a lower effective concentration in cellular models.

Potency Enzymatic Assay KDM5A/B/C

CPI-455's Unique Functional Signature: Quantitative Reduction of Drug-Tolerant Persister (DTP) Cells

CPI-455 was discovered and characterized specifically for its ability to eliminate drug-tolerant persister (DTP) cancer cells [1]. In a cellular model, CPI-455 (1 µM) reduced the survival of drug-tolerant breast cancer cells (MCF-7-TXR, paclitaxel-resistant) by 65% and exhibited strong synergy with paclitaxel, as demonstrated by a combination index of 0.4 . This functional efficacy on DTPs is a specific, quantifiable phenotype not broadly established for other KDM5 inhibitors like KDM5A-IN-50 or KDOAM-25 in peer-reviewed literature.

Drug Tolerance Cancer Persistence Phenotypic Assay

CPI-455 vs. CPI-4203: Differentiated Synergy with DNA Methyltransferase Inhibitor 5-Aza-2'-Deoxycytidine (DAC)

In a study by Leadem et al. (2018), CPI-455, but not its less potent analog CPI-203, was shown to enhance the transcriptional activation effects of the DNA methyltransferase inhibitor DAC on gene expression [1]. Microarray analysis following DAC treatment showed that subsequent addition of CPI-455 led to significantly further upregulation of genes, including those with hypermethylated CpG island promoters, an effect not replicated by the control compound CPI-203 [1]. This demonstrates a specific, potency-dependent synergy that is not a universal property of all KDM5 inhibitor analogs.

Epigenetics Combination Therapy Synergy

Optimal Applications for CPI-455 Based on Validated Evidence


Investigating Drug-Tolerant Persister (DTP) Cancer Cell Biology

CPI-455 is the gold-standard chemical probe for studies focused on DTP cells. Its discovery was intrinsically linked to this phenotype, and it has been shown to reduce DTP cell numbers in multiple cancer models treated with standard chemotherapy or targeted agents [1]. Use CPI-455 to ablate the DTP subpopulation and study the mechanisms of acquired drug tolerance and relapse.

Combination Epigenetic Therapy: Synergy with DNA Methyltransferase Inhibitors

For research programs exploring combination epigenetic therapies, CPI-455 is the superior tool. It has a demonstrated and specific ability to enhance the transcriptional reprogramming effects of 5-aza-deoxycytidine (DAC) that is not replicated by less active analogs [2]. This makes it the compound of choice for preclinical models of combination therapy for cancers with aberrant DNA methylation.

KDM5-Specific Biological Investigation Requiring High Selectivity

When the objective is to dissect the specific biological functions of the KDM5 family without confounding off-target activity on other KDM families (KDM4, KDM6, KDM7), CPI-455 is the most selective option available. Its >200-fold selectivity margin over the most closely related off-target, KDM4C, provides a cleaner pharmacological window than alternatives like PBIT or GSK-J1 [3].

Target Engagement Studies Requiring a Low Nanomolar and Reversible Tool Compound

CPI-455's potent, low-nanomolar inhibition of KDM5A (IC50 = 10 nM) and its demonstrated dose-dependent, reversible increase in global H3K4me3 levels in HeLa cells [4] make it an ideal tool for target engagement and washout experiments. This rapid reversibility is a key advantage for dynamic chromatin studies, allowing researchers to control the timing of demethylase inhibition precisely.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPI-455

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.